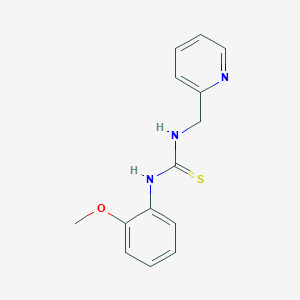
N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, commonly known as MPTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTU is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-aminopyridine with 2-methoxybenzoyl isothiocyanate. The compound has been found to possess several biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
MPTU has been found to inhibit the activity of thioredoxin reductase by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's ability to reduce thioredoxin, a protein that plays a crucial role in regulating cellular redox balance. The inhibition of thioredoxin reductase by MPTU has been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MPTU has been found to possess several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to their death. MPTU has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPTU has been found to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MPTU has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MPTU has been found to possess several biochemical and physiological effects, making it a promising candidate for future research.
However, there are also limitations to the use of MPTU in lab experiments. The compound has been found to be unstable in aqueous solutions, limiting its use in certain experiments. Additionally, the mechanism of action of MPTU is not fully understood, making it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research involving MPTU. One potential avenue of research is the development of MPTU as a cancer therapy. The compound has been found to possess selective cytotoxicity towards cancer cells, making it a promising candidate for further study. Additionally, the anti-inflammatory and antioxidant properties of MPTU make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders.
Another potential avenue of research is the optimization of the synthesis and purification of MPTU. The instability of the compound in aqueous solutions limits its use in certain experiments, and the optimization of its synthesis and purification could increase its usefulness in research.
Conclusion:
In conclusion, MPTU is a promising compound for scientific research. The compound has been shown to possess several biochemical and physiological effects, making it a potential candidate for cancer therapy and the treatment of other diseases. The development of MPTU as a cancer therapy and the optimization of its synthesis and purification are potential avenues of future research.
Méthodes De Synthèse
The synthesis of MPTU involves the reaction of 2-aminopyridine with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MPTU.
Applications De Recherche Scientifique
MPTU has been studied extensively for its potential applications in scientific research. The compound has been found to possess several biochemical and physiological effects, making it a promising candidate for future research. MPTU has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in regulating cellular redox balance. This inhibition has been found to be selective towards cancer cells, making MPTU a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-8-3-2-7-12(13)17-14(19)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCDYVWYSHVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
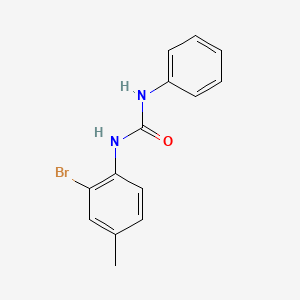
![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)
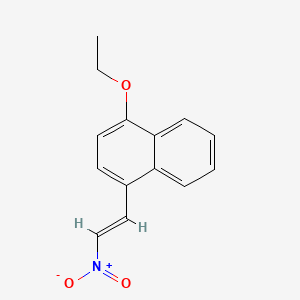
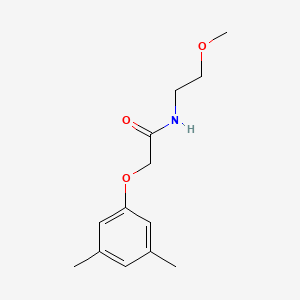
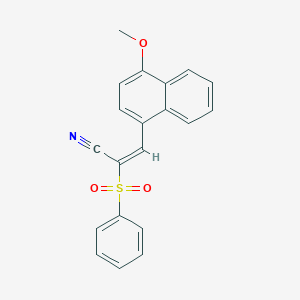
![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)
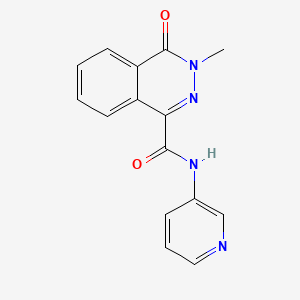
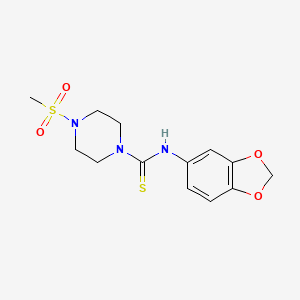
![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
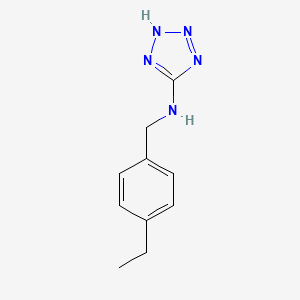
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)